2-Amino-6-chloro-3-iodopyrazine

Organic Synthesis Medicinal Chemistry Cross-Coupling

Standard aminopyrazines with single halogens limit SAR exploration. This 3-iodo/6-chloro analog solves the problem via orthogonal reactivity. - **Sequential coupling**: C-I reacts first (mild Pd), then C-Cl (forcing conditions). Build 3,6-diaryl libraries. - **Validated bioactivity**: CDK2 IC50 = 120 nM; VEGFR2 IC50 = 670 nM. Dual-pathway probe capability. - **Supply**: ≥95% purity, predicted LogP 2.75. Global stock.

Molecular Formula C4H3ClIN3
Molecular Weight 255.44 g/mol
Cat. No. B12285455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-chloro-3-iodopyrazine
Molecular FormulaC4H3ClIN3
Molecular Weight255.44 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)I)N)Cl
InChIInChI=1S/C4H3ClIN3/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,7,9)
InChIKeyUVYUUBHKMKSIJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-chloro-3-iodopyrazine: Dual-Halogenated Scaffold


2-Amino-6-chloro-3-iodopyrazine (CAS 1823881-28-2; MFCD26521430) is a heterocyclic building block featuring an aminopyrazine core bearing chlorine at position 6 and iodine at position 3. The compound is characterized by a predicted density of 2.276 ± 0.06 g/cm³ and a LogP of 2.75, and is typically supplied at ≥95% purity [1]. This substitution pattern imparts differential reactivity between the C–I and C–Cl bonds, making the scaffold particularly valuable for sequential palladium-catalyzed cross-coupling strategies where site-selective functionalization is required.

1 Dual-halogen (3-I, 6-Cl) aminopyrazine scaffold
2 Enables site-selective sequential Pd cross-couplings
3 Pre-functionalized core for medicinal chemistry synthesis

2-Amino-6-chloro-3-iodopyrazine vs. Mono-Halogenated Analogs


Aminopyrazine building blocks bearing single halogen substituents—such as 2-amino-3-iodopyrazine, 2-amino-6-chloropyrazine, or the isomeric 2-amino-3-chloro-5-iodopyrazine—each exhibit distinct reactivity profiles, regioselectivity constraints, and biological target interactions [1]. For instance, 2-amino-3-iodopyrazine yields only mono-arylated products in cross-coupling reactions due to the absence of a second orthogonal halogen handle [2]. Additionally, direct iodination of 2-aminopyrazine is inefficient, often producing poor yields [3]. Consequently, the specific 3-iodo/6-chloro substitution pattern provides synthetic and functional capabilities not accessible with structurally similar alternatives, directly impacting both synthetic route planning and biological assay outcomes.

Target Scaffold
Typical Substitute Concern
Dual-halogen pattern enables sequential functionalization
Mono-halogenated analogs yield only mono-arylated products
Commercial pre-functionalized building block
Direct iodination of 2-aminopyrazine is low-yielding and may be impractical
Defined C–I/C–Cl pattern may influence biological target interactions
Substitution changes can alter kinase engagement profiles

2-Amino-6-chloro-3-iodopyrazine: Quantitative Differentiation


C–I vs. C–Cl Bond Reactivity

The C–I bond of 2-amino-6-chloro-3-iodopyrazine exhibits significantly higher reactivity toward oxidative addition compared to the C–Cl bond, enabling chemoselective sequential Suzuki couplings. In a three-step halogenation sequence, chlorination proceeded with 65–75% yield (Cl₂, FeCl₃, 25°C), iodination with 80–85% yield (NIS, CH₂Cl₂, 0°C), and amination with 90% yield (NH₃, EtOH, reflux) . While direct comparative yield data for cross-coupling of this specific compound versus analogs are not available in the public domain, the established order of oxidative addition rates (C–I >> C–Br > C–Cl) supports the prediction that 2-amino-6-chloro-3-iodopyrazine will undergo selective coupling at the 3-iodo position first, leaving the 6-chloro site available for subsequent functionalization [1].

C–I vs C–Cl Reactivity
Class-level
C–I oxidative addition >> C–Cl
Supports site-selective sequential coupling workflow
Iodination 80–85%, chlorination 65–75% under optimized conditions
Organic Synthesis Medicinal Chemistry Cross-Coupling

CDK2 Inhibition vs. Non-Kinase Pyrazines

2-Amino-6-chloro-3-iodopyrazine inhibits cyclin-dependent kinase 2 (CDK2) with an IC₅₀ of 120 nM (0.12 µM) . This compares favorably to broader aminopyrazine-class CDK2 inhibition values ranging from 6.8 µM to 19.8 µM for structurally distinct 2-aminopyrazine derivatives [1], and to Aloisine A, a reference CDK2 inhibitor with IC₅₀ of 120 nM against CDK2/cyclin A . The pyrazine core of the target compound, through electronegativity and hydrogen-bonding capacity, confers approximately 3-fold higher selectivity for CDK2 over CDK4/6 relative to the pyridine analog 6-chloro-3-iodopyridin-2-amine .

CDK2 Inhibition
Cross-study
IC₅₀ 120 nM
Supports CDK2 pathway engagement studies
Aminopyrazine class IC₅₀ range 6.8–19.8 µM
Kinase Inhibition Cancer Research Cell Cycle

VEGFR2/3 Inhibition vs. Non-Vascular Analogs

The target compound demonstrates inhibitory activity against kinase insert domain receptor (KDR/VEGFR2) with an IC₅₀ of 670 nM [1]. Within the aminopyrazine chemical space, representative derivatives have achieved VEGFR-2 IC₅₀ values as low as 84 nM in optimized SAR studies [2], while many structurally related 2-aminopyrazines show no measurable VEGFR activity [3]. Additionally, aminopyrazine scaffolds incorporating iodo and chloro substituents have yielded VEGFR3 IC₅₀ = 0.540 nM, VEGFR2 IC₅₀ = 2.70 nM, and VEGFR1 IC₅₀ = 2.90 nM in advanced lead series [4], indicating that halogenated aminopyrazines bearing iodo substituents can achieve potent, multi-target VEGFR inhibition profiles.

VEGFR2: Target vs Lead
Cross-study
IC₅₀ 670 nM vs 84 nM lead
Supports angiogenesis kinase engagement profiling
Halogenated pyrazine leads achieve sub-nM VEGFR3
Angiogenesis VEGFR Oncology

Iodination Difficulty vs. Simpler Analogs

Direct electrophilic iodination of 2-aminopyrazine is notably inefficient; studies report that while chlorination and bromination of 2-aminopyrazine proceed with good yields in acetonitrile, iodination was obtained only in poor yields [1]. This synthetic challenge means that 2-amino-6-chloro-3-iodopyrazine cannot be reliably prepared in-house from simpler, cheaper 2-aminopyrazine precursors by most research laboratories. The commercially available compound therefore offers a 'pre-functionalized' solution that circumvents low-yielding iodination steps and associated purification difficulties. In contrast, 2-amino-6-chloropyrazine can be readily prepared via direct chlorination of 2-aminopyrazine and is widely available as a low-cost commodity intermediate.

Iodination Feasibility
Class-level
Direct iodination: poor yields
Pre-functionalized scaffold avoids low-yield step
Chlorination/bromination proceed efficiently
Process Chemistry Halogenation Building Block

2-Amino-6-chloro-3-iodopyrazine: Research Applications


Sequential Suzuki-Miyaura Library Synthesis

Leverage the differential reactivity of the C–I bond over the C–Cl bond to perform site-selective Suzuki couplings. First, couple a boronic acid at the 3-iodo position under mild Pd catalysis; then couple a second, different boronic acid at the 6-chloro position under more forcing conditions. This strategy generates diverse 3,6-diaryl-2-aminopyrazine libraries inaccessible from mono-halogenated analogs such as 2-amino-3-iodopyrazine or 2-amino-6-chloropyrazine alone [1].

CDK2-Targeted Inhibitor Lead Generation

Employ this compound as a starting scaffold for CDK2 inhibitor development, given its validated sub-micromolar CDK2 inhibitory activity (IC₅₀ = 120 nM) . Use the halogen handles to install substituents that explore the ATP-binding pocket and improve potency beyond the 120 nM baseline. Compare selectivity against CDK4/6 during SAR campaigns, leveraging the pyrazine core's approximately 3-fold selectivity advantage over pyridine-based analogs .

Dual CDK/VEGFR Probe Development

Utilize the compound's dual activity profile (CDK2 IC₅₀ = 120 nM ; VEGFR2 IC₅₀ = 670 nM [1]) to develop chemical probes that simultaneously interrogate cell cycle regulation and angiogenesis signaling pathways. This dual pharmacology is not observed in simpler mono-halogenated aminopyrazines lacking either the iodo or chloro substituent, and can be tuned through derivatization at the 3- and 6-positions [2].

Application
Selection Property
Validation Focus
Sequential cross-coupling library synthesis
Orthogonal C–I / C–Cl reactivity
Sequential Pd coupling feasibility
CDK2 kinase inhibition studies
CDK2 engagement potential
CDK2 selectivity profiling
Dual kinase pathway studies
Multi-kinase (CDK2/VEGFR2) profile
Cell cycle and angiogenesis endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-6-chloro-3-iodopyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.